Pentanoic acid, 2-(1-methylethyl)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-methylethyl)pentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-pentenoic acid, with isopropyl bromide in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (2S)-2-(1-methylethyl)pentanoic acid may involve the use of catalytic hydrogenation of 2-(1-methylethyl)pent-2-enoic acid. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1-methylethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions, where halogenation can be achieved using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: 2-(1-methylethyl)pentan-2-one.
Reduction: 2-(1-methylethyl)pentanol.
Substitution: 2-(1-chloroethyl)pentanoic acid.
Scientific Research Applications
(2S)-2-(1-methylethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(1-methylethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Valproic acid: A well-known anticonvulsant with a similar structure but different substituents.
2-methylpentanoic acid: Another derivative of pentanoic acid with a methyl group instead of an isopropyl group.
Uniqueness
(2S)-2-(1-methylethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
247182-97-4 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
ODPKTGAWWHZBOY-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.